molecular formula C15H18N2O2 B12962309 tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate

tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate

Cat. No.: B12962309
M. Wt: 258.32 g/mol
InChI Key: VDRHIVDMURRXAP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a cyanomethyl group, and an indoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the indoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo-indoline derivatives.

    Reduction: Amino-indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, indoline derivatives are studied for their potential therapeutic properties. This compound may serve as a precursor for the synthesis of bioactive molecules with anticancer, antimicrobial, or anti-inflammatory activities.

Medicine: Pharmaceutical research utilizes this compound to develop new drugs and therapeutic agents. Its structural features allow for the design of molecules that can interact with specific biological targets.

Industry: In the chemical industry, this compound is used in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. The cyanomethyl group can participate in nucleophilic or electrophilic interactions, while the indoline core can engage in π-π stacking or hydrogen bonding with biological molecules.

Comparison with Similar Compounds

  • tert-Butyl indoline-1-carboxylate
  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

Comparison: tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate is unique due to the presence of both the cyanomethyl and tert-butyl ester groups. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl 2-(cyanomethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-12(8-9-16)10-11-6-4-5-7-13(11)17/h4-7,12H,8,10H2,1-3H3

InChI Key

VDRHIVDMURRXAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CC#N

Origin of Product

United States

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